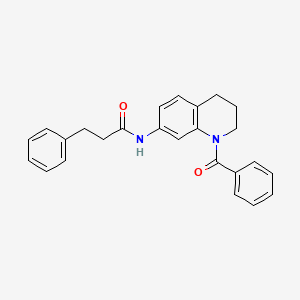![molecular formula C23H25N3O4 B6569140 3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-09-8](/img/structure/B6569140.png)
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.5]decane scaffold, which is a type of bicyclic compound with one atom being a part of two rings . The compound also contains a triaza group (three nitrogen atoms) and two dione groups (two carbonyl groups).Wissenschaftliche Forschungsanwendungen
3-PEPT-8-PAP has been studied for its potential applications in various scientific research areas such as cancer research, neuroscience, and pharmacology. In cancer research, 3-PEPT-8-PAP has been used to investigate the role of protein kinase C (PKC) in cancer cell proliferation and apoptosis. In neuroscience, it has been used to study the role of glutamate receptors in synaptic plasticity and learning and memory. In pharmacology, 3-PEPT-8-PAP has been used to study the effects of drugs on the central nervous system.
Wirkmechanismus
The mechanism of action of 3-PEPT-8-PAP is not yet fully understood. It is believed to act as an agonist at certain glutamate receptors and as an antagonist at certain protein kinase C (PKC) isozymes. It is also believed to interact with certain neurotransmitter receptors, such as the serotonin receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PEPT-8-PAP have been studied in various animal models. In rodents, 3-PEPT-8-PAP has been found to induce anxiolytic-like effects, as well as anticonvulsant and antidepressant-like effects. In addition, it has been found to modulate the release of the neurotransmitters dopamine and serotonin, as well as the hormones cortisol and corticosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-PEPT-8-PAP in lab experiments has several advantages. Firstly, it is relatively easy to synthesize in the laboratory, making it readily available for research purposes. Secondly, it is a highly selective agonist or antagonist at certain receptors and isozymes, making it useful for studying the effects of drugs on specific receptor systems. Finally, it is relatively non-toxic and has low potential for abuse.
The main limitation of 3-PEPT-8-PAP is its short half-life in vivo, which limits its use in long-term studies. In addition, its mode of action is not yet fully understood, making it difficult to predict its effects in certain contexts.
Zukünftige Richtungen
The potential future directions for 3-PEPT-8-PAP research are numerous. Firstly, further research is needed to understand its mechanism of action and to identify potential therapeutic applications. Secondly, further research is needed to identify potential drug-drug interactions and to optimize its pharmacokinetic and pharmacodynamic properties. Thirdly, further research is needed to investigate its potential use as a biomarker for various diseases and disorders. Finally, further research is needed to investigate its potential use as a tool for drug discovery and development.
Synthesemethoden
3-PEPT-8-PAP is synthesized in the laboratory by combining 2-phenoxyethyl and 2-phenylacetyl groups with 1,3,8-triazaspiro[4.5]decane-2,4-dione. The reaction is carried out at room temperature in a solvent such as dichloromethane or toluene. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-18-7-3-1-4-8-18)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKECDPYKSQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






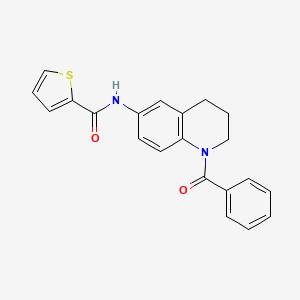
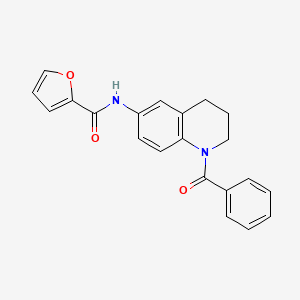
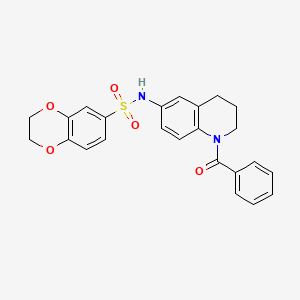
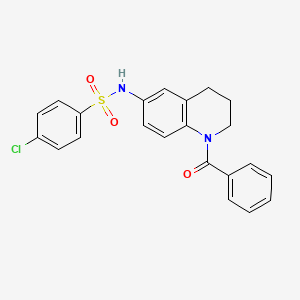
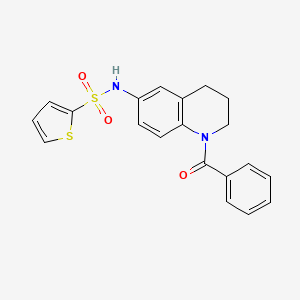
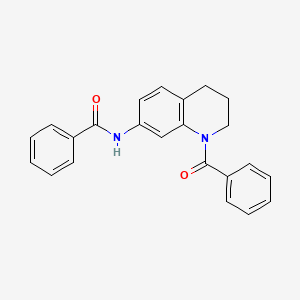
![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
